molecular formula C14H18N2 B12899521 1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine CAS No. 145132-33-8

1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine

Cat. No.: B12899521
CAS No.: 145132-33-8
M. Wt: 214.31 g/mol
InChI Key: RWBHKZCMCJBVNA-UHFFFAOYSA-N
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Description

(1-(1H-Indol-3-yl)cyclopentyl)methanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1H-Indol-3-yl)cyclopentyl)methanamine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.

    Methanamine Linkage Formation: The final step involves the formation of the methanamine linkage, which can be achieved through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of (1-(1H-Indol-3-yl)cyclopentyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(1H-Indol-3-yl)cyclopentyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or cyclopentyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring or cyclopentyl group.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

(1-(1H-Indol-3-yl)cyclopentyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1-(1H-Indol-3-yl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    (1H-Indol-3-yl)methanamine: A simpler indole derivative with similar biological activities.

    (1-methyl-1H-indol-5-yl)methylamine: Another indole derivative with a methyl group substitution.

    1-(5-Methoxy-1H-indol-2-yl)methanamine: An indole derivative with a methoxy group substitution.

Uniqueness

(1-(1H-Indol-3-yl)cyclopentyl)methanamine is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other indole derivatives

Properties

CAS No.

145132-33-8

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

[1-(1H-indol-3-yl)cyclopentyl]methanamine

InChI

InChI=1S/C14H18N2/c15-10-14(7-3-4-8-14)12-9-16-13-6-2-1-5-11(12)13/h1-2,5-6,9,16H,3-4,7-8,10,15H2

InChI Key

RWBHKZCMCJBVNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CNC3=CC=CC=C32

Origin of Product

United States

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